molecular formula C16H12BrN B1610154 4-(4-bromophenyl)-2-phenyl-1H-pyrrole CAS No. 862201-35-2

4-(4-bromophenyl)-2-phenyl-1H-pyrrole

Cat. No.: B1610154
CAS No.: 862201-35-2
M. Wt: 298.18 g/mol
InChI Key: LCICRFUIFZQWDE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-phenyl-1H-pyrrole (CAS 862201-35-2) is a high-purity brominated pyrrole derivative supplied for advanced research applications. This compound has a molecular formula of C 16 H 12 BrN and a molecular weight of 298.18 g/mol . The pyrrole heterocycle is a fundamental scaffold in medicinal chemistry and materials science. In particular, pyrrole derivatives are a prominent area of investigation in the development of new antibacterial agents to combat the growing issue of antibacterial resistance . The bromophenyl substituent on the pyrrole core makes this compound a valuable chemical intermediate , providing a reactive site for further synthetic modification via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs . While the specific biological data and mechanism of action for this exact compound require further research, related natural and synthetic pyrrole-based compounds have demonstrated potent activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogen atoms, like bromine, in bacterial secondary metabolites is often associated with significant biological activity, suggesting potential for investigation into novel mechanisms . Researchers can utilize this compound as a key building block in constructing more complex molecules for screening against biological targets or for developing advanced organic materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

862201-35-2

Molecular Formula

C16H12BrN

Molecular Weight

298.18 g/mol

IUPAC Name

4-(4-bromophenyl)-2-phenyl-1H-pyrrole

InChI

InChI=1S/C16H12BrN/c17-15-8-6-12(7-9-15)14-10-16(18-11-14)13-4-2-1-3-5-13/h1-11,18H

InChI Key

LCICRFUIFZQWDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (e.g., bromine, fluorine) improve thermal stability and alter π-π stacking in crystalline phases .
  • Bulkier substituents (e.g., tetrahydropyran-2-yloxy ethyl) reduce crystallinity but enhance solubility in polar solvents .
  • Functional groups like carboxylic acids or esters enable conjugation or salt formation, critical for pharmaceutical formulations .

Spectroscopic and Analytical Comparisons

  • FTIR Data: C=C stretching in bromophenyl-pyrrole derivatives typically appears near 1688 cm⁻¹ (e.g., dithiolene derivatives) . Compounds with phenolic -OH groups (e.g., 4-[1-(4-bromophenyl)-5-propyl-1H-pyrrol-2-yl]phenol) show broad O-H stretches around 3200–3500 cm⁻¹ .
  • Elemental Analysis: For C₂₄H₂₀NOBr derivatives, calculated C: 82.91%, H: 4.82%, N: 3.35% (experimental deviations indicate purity challenges in brominated systems) .

Preparation Methods

Comparative Analysis of Methods

Method Conditions Yield Key Advantages Reference
Three-component DABCO, H₂O, 60°C 84% Eco-friendly, high yield
Microwave-assisted 250°C, microwave 66% Fast, suitable for scale-up
Cyclocondensation Glacial acetic acid, reflux 36% Simple reagents

Key Findings

  • The DABCO-mediated three-component reaction is optimal for high yields and sustainability.
  • Microwave synthesis offers time efficiency but requires specialized equipment.
  • Cyclocondensation is less efficient but useful for specific substituent patterns.

For precise characterization, nuclear magnetic resonance (NMR) data from analogous compounds include:

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-bromophenyl)-2-phenyl-1H-pyrrole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The Clausson-Kaas pyrrole synthesis is a foundational method for synthesizing substituted pyrroles. For this compound, brominated aryl amines and diketones are condensed under acidic conditions. Key variables include:
  • Temperature : Maintaining 80–100°C ensures efficient cyclization.
  • Catalyst : Use of acetic acid or p-toluenesulfonic acid (PTSA) enhances reaction rates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .
  • Optimization : Reaction monitoring via TLC (Rf ≈ 0.5 in 7:3 hexane/EtOAc) and adjusting stoichiometry of 4-bromophenylamine to 1.2 equivalents improves yield to ~75% .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • 1H NMR : Key signals include pyrrolic NH (δ 10.2–10.5 ppm, broad singlet), aromatic protons (δ 7.2–7.8 ppm, multiplet for bromophenyl and phenyl groups), and coupling constants (J = 8–9 Hz for adjacent aryl protons) .
  • 13C NMR : The brominated carbon resonates at δ 122–125 ppm, while the pyrrole carbons appear at δ 110–120 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 311.0 (calculated for C16H12BrN: 310.02) .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Byproducts : Unreacted starting materials (e.g., 4-bromophenylamine) or over-brominated derivatives.
  • Mitigation :
  • Use excess diketone (1.5 eq) to drive the reaction to completion.
  • Post-synthesis quenching with NaHCO3 removes acidic byproducts.
  • Recrystallization in ethanol/water (1:1) enhances purity to >95% .

Advanced Research Questions

Q. How can computational modeling (DFT) predict the electronic properties of this compound for material science applications?

  • Methodological Answer :
  • Software : Gaussian 16 or ORCA for DFT calculations.
  • Parameters : B3LYP/6-31G(d) basis set for geometry optimization; HOMO-LUMO gap analysis reveals electron-withdrawing effects of the bromophenyl group (predicted gap: ~4.2 eV).
  • Validation : Compare computed IR spectra with experimental data (e.g., C-Br stretch at 550–600 cm⁻¹) .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in 1H NMR spectra?

  • Methodological Answer :
  • Case Study : Splitting of pyrrole NH signal may indicate tautomerism or solvent effects.
  • Resolution :
  • Conduct variable-temperature NMR (VT-NMR) to assess dynamic exchange.
  • Use deuterated DMSO to stabilize NH protons and reduce line broadening.
  • Compare with X-ray crystallography data (e.g., bond angles < 5° deviation from DFT predictions) .

Q. How can reaction kinetics studies improve scalability of this compound synthesis?

  • Methodological Answer :
  • Kinetic Profiling : Use in situ FTIR to monitor diketone consumption (time-resolved data at 1700 cm⁻¹, C=O stretch).
  • Rate Law : Pseudo-first-order kinetics with k ≈ 0.02 min⁻¹ at 90°C.
  • Scale-up : Maintain controlled heating (ΔT ± 2°C) and stirring (500 rpm) in a jacketed reactor to prevent localized overheating .

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